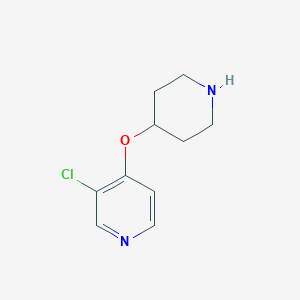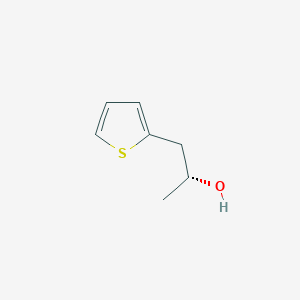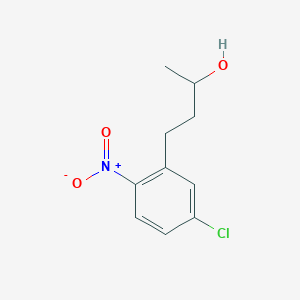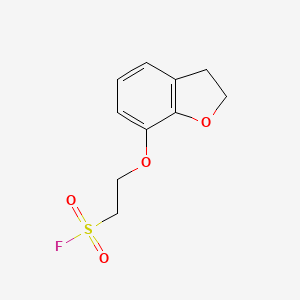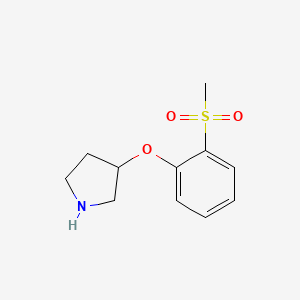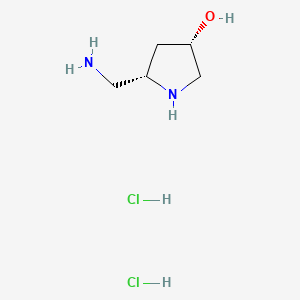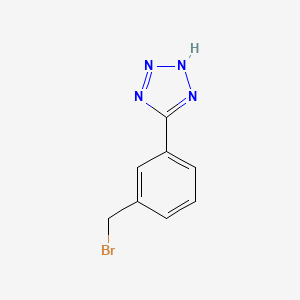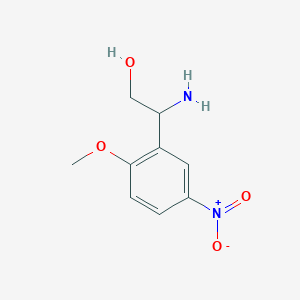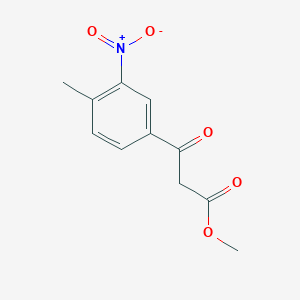
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methyl-3-aminophenyl)-3-oxopropanoate.
Reduction: 4-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with nucleophiles such as hydroxyl groups and amines. The compound undergoes nucleophilic substitution reactions, where the ester group is replaced by the nucleophile, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an ester group.
4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group, making it more reactive towards nucleophiles.
Uniqueness
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ester group makes it a versatile intermediate in organic synthesis, while the nitro group provides additional reactivity.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-3-4-8(5-9(7)12(15)16)10(13)6-11(14)17-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZWOJWIDVJQVMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


